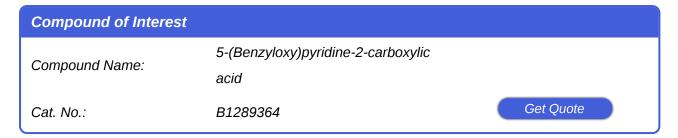


An In-depth Technical Guide on 5-(Benzyloxy)pyridine-2-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Benzyloxy)pyridine-2-carboxylic acid, also known as 5-(benzyloxy)picolinic acid, is a heterocyclic organic compound featuring a pyridine ring substituted with a carboxylic acid at the 2-position and a benzyloxy group at the 5-position. This strategic arrangement of functional groups makes it a valuable and versatile building block in medicinal chemistry and materials science. The presence of the carboxylic acid provides a reactive handle for amide bond formation and other derivatizations, while the benzyloxy group enhances lipophilicity and offers a site for further chemical modification through debenzylation. Its structural framework is a key intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and metal chelators.[1]

Chemical and Physical Properties

The physicochemical properties of **5-(Benzyloxy)pyridine-2-carboxylic acid** are crucial for its application in synthesis and drug design. Quantitative data for this compound are summarized below.

Table 1: General and Physicochemical Properties



Property	Value	Reference(s)
IUPAC Name	5-(Phenylmethoxy)pyridine-2- carboxylic acid	[1]
Synonyms	5-(Benzyloxy)picolinic acid	[1]
CAS Number	74386-55-3	[1][2]
Molecular Formula	C13H11NO3	[1]
Molecular Weight	229.24 g/mol	[1]
Exact Mass	229.07400 u	[1]
Purity (Typical)	95% - 98%	[2][3]
Storage Conditions	Sealed in a dry environment at 2-8°C	[3]

Note: Specific experimental data such as melting point, boiling point, and detailed solubility are not consistently reported in publicly available literature. Researchers should perform their own characterization.

Spectroscopic Data (Predicted)

While specific, published spectra for this exact compound are not readily available, the expected spectroscopic characteristics can be predicted based on its chemical structure.

Table 2: Predicted Spectroscopic Characteristics



Spectroscopy	Feature	Predicted Chemical Shift / Frequency Range
¹H NMR	Pyridine Ring Protons	δ 7.5 - 8.5 ppm
Benzyl & Phenyl Protons	δ 7.2 - 7.4 ppm[1]	
Benzyl CH2 Protons	δ 5.0 - 5.5 ppm	_
Carboxylic Acid Proton	δ 10 - 12 ppm (often broad, may be absent with D ₂ O exchange)	_
¹³ C NMR	Carbonyl Carbon (C=O)	δ 160 - 180 ppm
Aromatic Carbons	δ 110 - 160 ppm	
Benzyl CH2 Carbon	δ 65 - 75 ppm	_
FT-IR	O-H Stretch (Carboxylic Acid)	2500 - 3300 cm ⁻¹ (very broad) [4]
C=O Stretch (Carboxylic Acid)	1710 - 1760 cm ⁻¹ (strong)[4]	
C-O Stretch (Ether & Acid)	1200 - 1300 cm ⁻¹	_
Aromatic C=C Stretch	1450 - 1600 cm ⁻¹	_

Experimental Protocols

Detailed experimental procedures for the synthesis of **5-(Benzyloxy)pyridine-2-carboxylic acid** are not extensively published. However, a plausible and common synthetic route involves the hydrolysis of the corresponding nitrile precursor, **5-(Benzyloxy)-2-cyanopyridine**.

4.1 Generalized Synthesis via Nitrile Hydrolysis

This protocol describes a general method for the synthesis of the title compound from a nitrile precursor.

Step 1: Synthesis of 5-(Benzyloxy)-2-cyanopyridine (Intermediate)



- Reaction: Nucleophilic aromatic substitution of a halogenated pyridine (e.g., 5-bromo-2-cyanopyridine) with benzyl alcohol.
- Reagents: 5-bromo-2-cyanopyridine, benzyl alcohol, a suitable base (e.g., sodium hydride, potassium carbonate).
- Solvent: A polar aprotic solvent such as Dimethylformamide (DMF).
- Procedure:
 - To a solution of benzyl alcohol in DMF, slowly add the base at 0°C.
 - Allow the mixture to stir for 30 minutes to form the sodium benzoxide intermediate.
 - Add 5-bromo-2-cyanopyridine to the reaction mixture.
 - Heat the mixture (e.g., to 80-100°C) and monitor the reaction by Thin Layer
 Chromatography (TLC) until the starting material is consumed.
 - Cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography to yield 5-(benzyloxy)-2cyanopyridine.

Step 2: Hydrolysis to 5-(Benzyloxy)pyridine-2-carboxylic acid

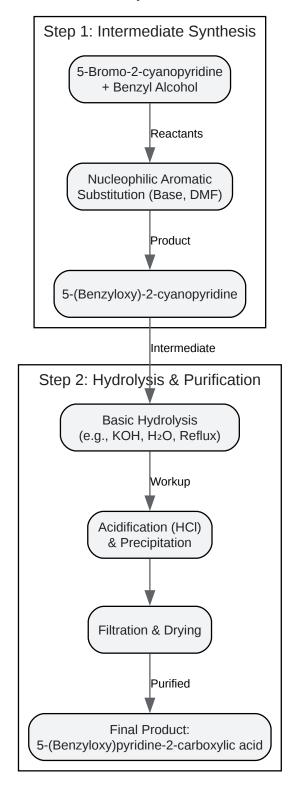
- Reaction: Strong basic hydrolysis of the nitrile group to a carboxylic acid.
- Reagents: 5-(benzyloxy)-2-cyanopyridine, a strong base (e.g., potassium hydroxide, sodium hydroxide).[5]
- Solvent: Water or a mixture of water and a co-solvent (e.g., ethanol).
- Procedure:



- Dissolve 5-(benzyloxy)-2-cyanopyridine in an aqueous solution of potassium hydroxide (e.g., 2-4 molar equivalents).[5]
- Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
- Cool the reaction mixture to room temperature.
- Wash the aqueous solution with a non-polar organic solvent (e.g., dichloromethane) to remove any unreacted starting material.
- Carefully acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of approximately
 3-4, which will precipitate the carboxylic acid product.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield
 5-(benzyloxy)pyridine-2-carboxylic acid.
- 4.2 Purity Assessment and Structural Validation
- Purity: Assessed using High-Performance Liquid Chromatography (HPLC), typically with a
 C18 column and a mobile phase of acetonitrile/water.[1]
- Structural Confirmation: Validated using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure and weight.[1]



Generalized Synthesis Workflow



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Generalized Synthesis Workflow



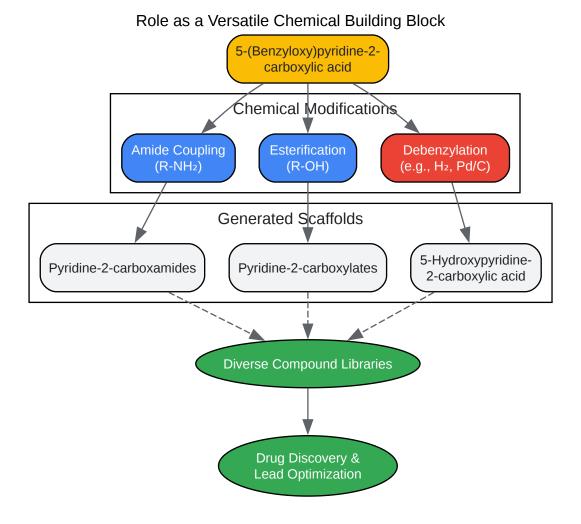
Applications in Research and Development

5-(Benzyloxy)pyridine-2-carboxylic acid is not typically an end-product but rather a crucial intermediate. Its bifunctional nature allows for the systematic construction of complex molecular architectures.

5.1 Role as a Synthetic Intermediate The primary application of this compound is as a scaffold in organic synthesis. The carboxylic acid group is readily converted into esters, amides, or other functional groups, while the pyridine nitrogen can be involved in coordination chemistry or N-oxide formation. The benzyloxy group can be selectively removed via catalytic hydrogenation to reveal a phenol, providing another site for derivatization.

5.2 Drug Discovery and Medicinal Chemistry In drug development, this molecule serves as a key building block for creating libraries of novel compounds for biological screening. The pyridine core is a common motif in pharmacologically active molecules. By attaching various amines to the carboxylic acid function, researchers can explore the structure-activity relationship (SAR) of new chemical entities targeting a wide range of diseases.





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References

- 1. 5-(Benzyloxy)pyridine-2-carboxylic acid | 74386-55-3 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. chiralen.com [chiralen.com]



- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN103880757A Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid Google Patents [patents.google.com]
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